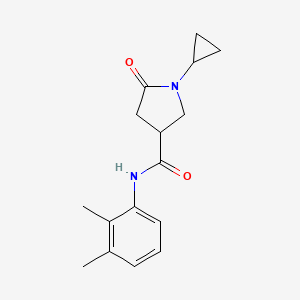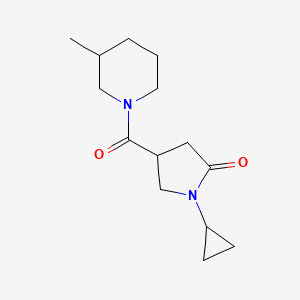![molecular formula C16H14N2OS B7515373 8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)
8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential application in various fields. This compound is a pyrido[1,2-a]pyrimidin-4-one derivative that has a phenylsulfanylmethyl group attached to the 2-position of the pyridine ring.
作用機序
The mechanism of action of 8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one involves the inhibition of protein kinases, including CDK2 and GSK-3β. The compound binds to the ATP-binding site of these kinases, preventing the phosphorylation of their substrates. This inhibition leads to the disruption of various cellular processes, including cell cycle regulation and signal transduction, ultimately resulting in the inhibition of tumor cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one have been extensively studied. The compound has been shown to possess potent inhibitory activity against CDK2 and GSK-3β, leading to the inhibition of tumor cell growth. The compound has also been shown to possess antitumor activity in various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, the compound has been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the significant advantages of 8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one is its potent inhibitory activity against CDK2 and GSK-3β, making it a potential candidate for the development of new drugs for the treatment of cancer and other diseases. The compound is also relatively easy to synthesize in the laboratory, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in aqueous solutions, making it challenging to use in some experiments.
将来の方向性
For the research on this compound include the development of new drugs for the treatment of cancer and other diseases, the investigation of its anti-inflammatory activity, and the study of its mechanism of action in more detail. Additionally, the synthesis of new derivatives of this compound with improved solubility and potency may lead to the development of more effective drugs for the treatment of various diseases.
合成法
The synthesis of 8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one involves the reaction of 2-chloro-8-methylpyrido[1,2-a]pyrimidin-4-one with phenylsulfanylacetaldehyde in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound in good yield and high purity. The synthesis method of this compound has been reported in the literature, and it can be easily reproduced in the laboratory.
科学的研究の応用
8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one has shown potential application in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. The compound has been shown to possess potent inhibitory activity against various protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). These protein kinases are involved in various cellular processes, including cell cycle regulation and signal transduction, making them attractive targets for the development of new drugs. The compound has also been shown to possess antitumor activity, making it a potential candidate for the development of anticancer drugs.
特性
IUPAC Name |
8-methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-12-7-8-18-15(9-12)17-13(10-16(18)19)11-20-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBROKRJSUHCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2C=C1)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)

![1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)
![N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)



![N-[1-(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7515362.png)

![N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)
